molecular formula C11H9NO4 B2586430 Ethyl 2,3-dioxoindoline-5-carboxylate CAS No. 25128-38-5

Ethyl 2,3-dioxoindoline-5-carboxylate

Cat. No. B2586430
CAS RN: 25128-38-5
M. Wt: 219.196
InChI Key: PZOOJCPTYHCVQL-UHFFFAOYSA-N
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Patent
US04252723

Procedure details

According to the general procedure, 4.06 g of 5-carboethoxy-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of dry tetrahydrofuran was stirred and aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.35 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and normal workup (vide supra), gave a yellow solid which was recrystallized from ethyl acetate to yield 2.20 g (60%) of 5-carboethoxyisatin, mp 205°-206° C. EXAMPLE 3: 5-Methylisatin
Name
5-carboethoxy-3-methylthiooxindole
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:7]=C2[C:12](=[CH:13][CH:14]=1)[NH:11]C(=S)C2C)([O:3][CH2:4][CH3:5])=[O:2].[CH3:17][C:18](C)([O-:20])[CH3:19].[K+].[O:23]1CCCC1>>[C:1]([C:6]1[CH:7]=[C:17]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:19](=[O:23])[C:18]2=[O:20])([O:3][CH2:4][CH3:5])=[O:2] |f:1.2|

Inputs

Step One
Name
5-carboethoxy-3-methylthiooxindole
Quantity
4.06 g
Type
reactant
Smiles
C(=O)(OCC)C=1C=C2C(C(NC2=CC1)=S)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Acidification with 1.35 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and normal workup (vide supra)
CUSTOM
Type
CUSTOM
Details
gave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)(OCC)C=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.